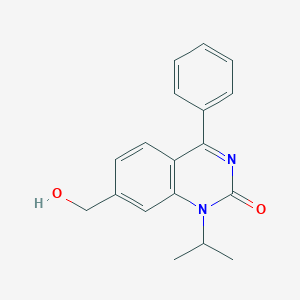
7-hydroxymethyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone
Cat. No. B8475548
M. Wt: 294.3 g/mol
InChI Key: NTQHQOUAOXQKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04064246
Procedure details


A mixture of 69.3 of crude 7-bromomethyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone (obtained by repeating Step A, above), 500 ml of a 10% aqueous sodium carbonate solution and 500 ml of methanol is refluxed for 8 hours, cooled, diluted by addition of 200 ml of distilled water containing 6 ml of 10N sodium hydroxide solution, and the resulting mixture extracted 3 times each with 400 ml of chloroform. Each extract is then washed twice with 200 ml portions of distilled water. The organic extracts are combined and evaporated to dryness to obtain a residue. The residue, thus obtained, is taken up in 100 ml of a mixture of chloroform: benzene (1:1), which solution is then placed on a chromatographic column of 480 g of silica gel in the same solvent. The column is eluted and fractions of from about 600 to 750 ml taken, in turn with 3 liters of chloroform: benzene (1:1) (fractions 1 to 4); 2 liters of 100% chloroform (fractions 5 to 7); 5 liters of ethyl acetate: chloroform (1:3) (fractions 8 to 14); and lastly 3 liters of ethyl acetate: Chloroform (1:1) (fractions 15 to 18). Fractions 9 to 14 are combined and evaporated to dryness to obtain a residue which yields refined title compound on repeated crystallization from ethyl acetate, m.p. 223° -225°.
[Compound]
Name
69.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
7-bromomethyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
mixture
Quantity
100 mL
Type
solvent
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:8][C:9](=[O:16])[N:10]2[CH:13]([CH3:15])[CH3:14])=[CH:5][CH:4]=1.C(=O)([O-])[O-:24].[Na+].[Na+].CO.[OH-].[Na+]>C(Cl)(Cl)Cl.C1C=CC=CC=1.O>[OH:24][CH2:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:8][C:9](=[O:16])[N:10]2[CH:13]([CH3:15])[CH3:14])=[CH:5][CH:4]=1 |f:1.2.3,5.6,7.8|
|
Inputs


Step One
[Compound]
|
Name
|
69.3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
7-bromomethyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C2C(=NC(N(C2=C1)C(C)C)=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
mixture
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl.C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 8 hours
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture extracted 3 times each with 400 ml of chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
Each extract is then washed twice with 200 ml portions of distilled water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue, thus obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
The column is eluted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a residue which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC=C2C(=NC(N(C2=C1)C(C)C)=O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
